molecular formula C23H19FN2O3 B2574174 1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797022-29-7

1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2574174
CAS No.: 1797022-29-7
M. Wt: 390.414
InChI Key: YCNOFNFONQFWAW-UHFFFAOYSA-N
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Description

The compound 1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a structurally complex molecule featuring a spirocyclic framework that combines isobenzofuran and piperidin moieties. Its key structural elements include:

  • 4-Fluorophenyl-pyrrole-carbonyl substituent: The fluorinated aryl group and pyrrole-carbonyl motif are common in bioactive compounds, often contributing to electronic effects, lipophilicity, and interactions with biological targets .

Properties

IUPAC Name

1'-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3/c24-17-7-5-15(6-8-17)16-13-20(25-14-16)21(27)26-11-9-23(10-12-26)19-4-2-1-3-18(19)22(28)29-23/h1-8,13-14,25H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNOFNFONQFWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, also known by its CAS number 1797890-79-9, is a novel pyrrole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H19FN2O3
  • Molecular Weight : 390.4070 g/mol
  • SMILES Notation : Fc1ccc(cc1)c1c[nH]c(c1)C(=O)N1CCCC2(C1)OC(=O)c1c2cccc1

The compound features a spiro structure that combines elements of both isobenzofuran and piperidine, contributing to its unique biological profile.

Anticancer Activity

Research has indicated that pyrrole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to the target molecule can induce apoptosis in various cancer cell lines.

Case Studies and Findings :

  • Cytotoxic Effects : A study evaluated the cytotoxicity of various pyrrole derivatives against HepG2 (liver cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer) cell lines. The results demonstrated that certain derivatives exhibited promising antiproliferative effects, leading to reduced cell viability and increased apoptosis markers such as caspase activation .
  • Mechanisms of Action :
    • Apoptosis Induction : The mechanism behind the anticancer activity often involves the activation of apoptotic pathways. For instance, compounds were shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to programmed cell death in cancer cells .
    • Antioxidant Activity : Some studies have also highlighted the antioxidant properties of pyrrole derivatives, suggesting that they may protect normal cells from oxidative stress while targeting cancerous cells .

Other Biological Activities

In addition to anticancer properties, pyrrole derivatives have been investigated for other biological activities:

  • Anti-inflammatory Effects : Certain studies suggest that pyrrole compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial strains, indicating potential use as antimicrobial agents.

Data Table: Biological Activities of Pyrrole Derivatives

Activity TypeDescriptionReference
AnticancerInduces apoptosis in HepG2, MCF-7, Panc-1 cells
AntioxidantProtects against oxidative stress
Anti-inflammatoryModulates inflammatory pathways
AntimicrobialEffective against various bacterial strains

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with related compounds:

Compound Core Structure Key Functional Groups Reported Activity Synthesis Highlights References
Target Compound Spiro isobenzofuran-piperidin 4-fluorophenyl, pyrrole-carbonyl Not explicitly reported Likely involves Pd-catalyzed coupling steps
Example 64 (Chromenone-pyrazolo derivative) Chromenone-pyrazolo[3,4-c]pyrimidine Fluorophenyl, pyrrolo[2,3-b]pyridinyl Not specified Suzuki coupling with boronic acid
(4-Fluorophenyl)(1H-pyrrol-2-yl)methanone Simple pyrrole-carbonyl 4-fluorophenyl, carbonyl Biologically active (general) Crystallographically characterized
Quinazolinone Schiff base (e.g., 3t in ) Quinazolinone Schiff base, aryl aldehydes Antiviral (anti-TMV activity) Condensation with hydrazine and aldehydes
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-pyrazole) Pyrazole Trifluoromethyl, sulfinyl Pesticide (GABA antagonist) Multi-step halogenation and cyclization

Structural and Functional Analysis

Core Architecture: The target compound’s spirocyclic core distinguishes it from simpler heterocycles like quinazolinones or pyrazoles. This rigidity may reduce off-target interactions compared to flexible analogs like the quinazolinone Schiff bases . In contrast, fipronil and other pyrazole-based pesticides rely on halogenated aryl groups for target specificity, but their planar structures may limit metabolic stability .

Functional Groups: The 4-fluorophenyl group is a shared feature with Example 64 and (4-fluorophenyl)(pyrrol-2-yl)methanone. Fluorination typically enhances membrane permeability and resistance to oxidative metabolism .

Synthetic Routes: The target compound’s synthesis likely parallels Example 64’s Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the pyrrole-fluorophenyl group . Quinazolinone derivatives employ condensation reactions, which are less applicable to spiro systems due to steric constraints .

Biological Relevance :

  • While the target compound’s activity is undocumented, structurally related fluorophenyl-pyrrole derivatives exhibit antibacterial, antiviral, or kinase-inhibitory properties .
  • Fipronil demonstrates the importance of fluorinated aryl groups in agrochemicals, though its pyrazole core differs significantly from the target’s spiro-piperidin framework .

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